molecular formula C6H3Br3 B129733 1,2,4-Tribromobenzene CAS No. 615-54-3

1,2,4-Tribromobenzene

Cat. No.: B129733
CAS No.: 615-54-3
M. Wt: 314.8 g/mol
InChI Key: FWAJPSIPOULHHH-UHFFFAOYSA-N
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Description

1,2,4-Tribromobenzene is an organic compound with the molecular formula C6H3Br3. It is one of the three isomers of tribromobenzene, the others being 1,2,3-tribromobenzene and 1,3,5-tribromobenzene . This compound is characterized by three bromine atoms attached to a benzene ring at the 1, 2, and 4 positions. It appears as a colorless solid and is practically insoluble in water .

Mechanism of Action

Target of Action

1,2,4-Tribromobenzene is a brominated derivative of benzene . It is primarily used in the synthesis of hyperbranched poly(p-phenylene ethynylenes) . The primary targets of this compound are the molecules involved in these synthesis reactions .

Mode of Action

This compound interacts with its targets through chemical reactions. It is used as a cross-linking reagent during Pd-catalyzed cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene . The bromine atoms in this compound can be replaced by other groups in these reactions, enabling the formation of complex structures .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of hyperbranched poly(p-phenylene ethynylenes), suggesting that it may influence the pathways related to polymer synthesis .

Pharmacokinetics

Given its chemical structure and low solubility in water , it is likely that the compound has low bioavailability.

Result of Action

The primary result of this compound’s action is the formation of hyperbranched poly(p-phenylene ethynylenes) . Additionally, it has been reported that this compound can yield 1,4-dibromobenzene, 1,3-dibromobenzene, and 1,2-dibromobenzene upon photochemical dehalogenation in open-air solutions of acetonitrile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its photochemical dehalogenation is dependent on the presence of light and the solvent used . Furthermore, as a brominated compound, this compound may be subject to regulations due to potential environmental and health impacts .

Chemical Reactions Analysis

1,2,4-Tribromobenzene undergoes several types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1,2,4-Tribromobenzene is primarily utilized as a cross-linking reagent in organic synthesis. Its ability to facilitate palladium-catalyzed cross-coupling reactions allows for the formation of complex organic structures. Notably, it is employed in the synthesis of hyperbranched poly(p-phenylene ethynylenes), which are significant in materials science due to their unique properties.

Key Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-Coupling ReactionsUsed as a cross-linking agent in palladium-catalyzed reactions.
Substitution ReactionsParticipates in nucleophilic aromatic substitution reactions.
Reduction ReactionsCan be reduced to form less brominated derivatives.

Environmental Studies

Research into the environmental impact of this compound has highlighted its potential toxicity and behavior in ecological systems. Studies indicate that this compound can disrupt endocrine functions in aquatic organisms and may pose risks to human health through environmental exposure.

Environmental Impact Data

Study FocusFindingsReference
Toxicity to Aquatic LifePotential endocrine disruptor affecting aquatic organisms.
Solubility and PartitioningInvestigated for its solubility and environmental behavior.

Biological Research

In biological contexts, the interactions of this compound with living systems are under investigation for their implications on health and metabolism. Studies have shown that this compound may affect xenobiotic metabolism and induce cytotoxic effects.

Case Studies on Biological Effects

  • A study examining the effects of this compound on xenobiotic metabolism revealed its role in modulating hepatic uptake of toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in mice, indicating potential implications for liver function and toxicity .
  • Another investigation highlighted the compound's potential to disrupt endocrine functions in various organisms.

Biological Activity

1,2,4-Tribromobenzene (TBB), a halogenated aromatic hydrocarbon with the molecular formula C₆H₃Br₃, has garnered interest due to its diverse biological activities and potential environmental impacts. This article explores the biological activity of TBB, focusing on its toxicity, endocrine-disrupting potential, and interactions with various biological systems.

This compound is characterized by three bromine atoms substituted at the 1, 2, and 4 positions on a benzene ring. Its molecular weight is approximately 314.8 g/mol. The unique arrangement of bromine atoms significantly influences its chemical behavior and biological interactions.

General Toxicity

TBB is classified as an irritant and poses environmental hazards. Research indicates that it can be harmful if inhaled or ingested, causing irritation to the skin, eyes, and respiratory system.

Aquatic Toxicity

Studies have demonstrated that TBB exhibits toxicity in aquatic organisms. For instance, it can disrupt endocrine functions in fish and other aquatic life forms, raising concerns about its environmental impact and bioaccumulation potential.

Case Studies

A notable case study investigated the effects of TBB on zebrafish embryos. It was found that exposure to TBB resulted in developmental abnormalities and increased mortality rates among the embryos. The study highlighted the compound's potential as an endocrine disruptor, affecting thyroid hormone levels in exposed organisms.

Endocrine Disruption

TBB's structure suggests it may interfere with endocrine signaling pathways. Research has indicated that TBB can mimic or block hormone receptors, leading to altered hormonal balances in various species. This disruption can result in reproductive and developmental issues in wildlife .

Comparative Analysis with Similar Compounds

To understand TBB's unique biological activity better, a comparison with structurally similar compounds is beneficial:

Compound NameStructureUnique Features
1,2-DibromobenzeneTwo bromines on benzeneLess brominated than TBB
1,3-DibromobenzeneTwo bromines on benzeneDifferent substitution pattern affecting reactivity
1-Bromo-2-nitrobenzeneOne bromine and one nitroIntroduces different functional groups affecting properties
1-Bromo-3-chlorobenzeneOne bromine and one chlorineHalogen diversity affects reactivity

The comparative analysis reveals that TBB's higher degree of bromination contributes to its distinct reactivity patterns and biological effects compared to these similar compounds.

Research Findings

Recent studies have focused on elucidating the mechanisms through which TBB exerts its biological effects:

  • Metabolism : Research indicates that TBB undergoes metabolic transformations in organisms, leading to the formation of various metabolites that may also possess biological activity. These metabolites can interact with cellular pathways involved in detoxification and stress responses .
  • Cellular Interactions : In vitro studies have shown that TBB can induce oxidative stress in mammalian cell lines, leading to cell death at high concentrations. This oxidative stress is thought to be mediated by reactive oxygen species (ROS) generated during metabolic processing .

Properties

IUPAC Name

1,2,4-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAJPSIPOULHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024346
Record name 1,2,4-Tribromobenzene
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Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-54-3
Record name 1,2,4-Tribromobenzene
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Record name 1,2,4-Tribromobenzene
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Record name Benzene, 1,2,4-tribromo-
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Record name 1,2,4-Tribromobenzene
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Record name 1,2,4-tribromobenzene
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Record name 1,2,4-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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